molecular formula C26H42N2O6 B1256917 amphimedoside B

amphimedoside B

Cat. No.: B1256917
M. Wt: 478.6 g/mol
InChI Key: VHFWMJKIAPMPHF-WSGIOKLISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amphimedoside B is a 3-alkylpyridine glycoside isolated from marine sponges of the genus Amphimedon, specifically collected from Hachijo-jima Island, Japan . It belongs to a family of structurally related compounds, including amphimedosides A, C, D, and E, which are characterized by their pyridine alkaloid core linked to sugar moieties.

Properties

Molecular Formula

C26H42N2O6

Molecular Weight

478.6 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[methoxy(14-pyridin-3-yltetradec-9-ynyl)amino]oxane-3,4,5-triol

InChI

InChI=1S/C26H42N2O6/c1-33-28(26-25(32)24(31)23(30)22(20-29)34-26)18-13-11-9-7-5-3-2-4-6-8-10-12-15-21-16-14-17-27-19-21/h14,16-17,19,22-26,29-32H,2-3,5,7-13,15,18,20H2,1H3/t22-,23-,24+,25-,26-/m1/s1

InChI Key

VHFWMJKIAPMPHF-WSGIOKLISA-N

Isomeric SMILES

CON(CCCCCCCCC#CCCCCC1=CN=CC=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CON(CCCCCCCCC#CCCCCC1=CN=CC=C1)C2C(C(C(C(O2)CO)O)O)O

Synonyms

amphimedoside B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Amphimedoside B is part of a broader class of 3-alkylpyridine glycosides. Below is a comparative analysis with its closest analogs:

Compound Source Key Structural Features Reported Bioactivities References
This compound Amphimedon sp. (Japan) 3-alkylpyridine glycoside; exact structure unspecified Limited data; inferred potential based on structural similarity to amphimedoside C
Amphimedoside C Amphimedon sp. (Japan) Pyridine core with glycoside linkage - Inhibits SARS-CoV-2 RdRp and 3CLpro with binding energies of −47.9 kJ/mol and −127.3 kJ/mol, respectively .
- Moderate cytotoxicity against P388 leukemia cells (IC50 = 23.0 µM) .
Amphimedoside D Amphimedon sp. (Japan) Structural variant with distinct glycosylation Potent cytotoxicity against P388 cells (IC50 = 0.9 µM) .
Nakinadine B Amphimedon sp. Brominated alkaloid Dual inhibition of SARS-CoV-2 RdRp (−45.1 kJ/mol) and 3CLpro (−69.8 kJ/mol) .

Key Research Findings

Antiviral Activity :

  • Amphimedoside C outperforms nakinadine B in binding to SARS-CoV-2 3CLpro (−127.3 kJ/mol vs. −69.8 kJ/mol), with binding energy comparable to the reference inhibitor N3 (−156 kJ/mol) . Both compounds exhibit similar RdRp inhibition (−45.1 to −47.9 kJ/mol), rivaling remdesivir .
  • Amphimedoside C’s superior 3CLpro binding is attributed to interactions with critical residues (Met49, Ser46, and Met165), while nakinadine B shows higher affinity for Thr45 and Glu166 .

Cytotoxicity :

  • Amphimedoside D demonstrates exceptional potency (IC50 = 0.9 µM) against P388 leukemia cells, far exceeding amphimedoside C (23.0 µM) and amphimedoside E (4.5 µM) . This highlights the impact of glycosylation and alkyl chain modifications on bioactivity.

Pharmacokinetics :

  • Amphimedoside C exhibits favorable oral absorption (Caco2 permeability = 1.264, intestinal absorption = 86.168%) but poor brain penetration (logPS < −3) . In contrast, compound 14 (amphimedine) shows high blood-brain barrier penetration (logPS > −3) but weaker enzyme inhibition .

Mechanistic and Structural Insights

  • Glycosylation Effects : The sugar moiety in amphimedosides enhances solubility and target binding but may limit CNS penetration due to increased polarity .
  • Alkyl Chain Role : Longer alkyl chains in amphimedosides correlate with improved membrane interaction and enzyme inhibition, as seen in amphimedoside C’s dual protease binding .

Tables

Table 1. Cytotoxicity of Amphimedon Compounds Against P388 Leukemia Cells

Compound IC50 (µM) Reference
Amphimedoside A 90.0
This compound N/A
Amphimedoside C 23.0
Amphimedoside D 0.9
Amphimedoside E 4.5

Table 2. Binding Energies of Amphimedoside C and Analogs to SARS-CoV-2 Targets

Compound RdRp (kJ/mol) 3CLpro (kJ/mol) Reference
Amphimedoside C −47.9 −127.3
Nakinadine B −45.1 −69.8
Remdesivir −48.5 N/A
Reference (N3) N/A −156.0

Q & A

Q. How is the chemical structure of amphimedoside B validated in experimental studies?

Methodological Answer: Structural validation typically involves a combination of spectroscopic techniques (e.g., NMR, MS, IR) and X-ray crystallography. Researchers must cross-reference spectral data with prior studies to confirm stereochemical configurations. For novel derivatives, purity (>95%) must be confirmed via HPLC, and synthetic protocols should include step-by-step reproducibility notes .

Q. What experimental design principles are critical for assessing this compound’s bioactivity?

Methodological Answer: Studies should employ dose-response assays, control groups (positive/negative), and standardized cell lines or model organisms. Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example:

  • Population : Cancer cell lines (e.g., HeLa, MCF-7).
  • Intervention : this compound at varying concentrations.
  • Comparison : Doxorubicin (positive control) vs. solvent-only (negative control).
  • Outcome : IC50 values calculated via nonlinear regression .

Q. How do researchers address inconsistencies in reported bioactivity data for this compound?

Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., pH, incubation time) or compound purity. Conduct a systematic review following Cochrane guidelines:

  • Define inclusion/exclusion criteria (e.g., studies with ≥3 biological replicates).
  • Use tools like ROBINS-I to assess bias risk in existing literature.
  • Perform meta-analysis to identify confounding variables (e.g., solvent type, cell passage number) .

Advanced Research Questions

Q. What methodologies optimize the total synthesis of this compound for scalable production?

Methodological Answer: Focus on retrosynthetic analysis to identify key intermediates. Use microwave-assisted synthesis to reduce reaction times and improve yield. Validate each step via TLC and LC-MS. For stereoselective challenges, employ chiral catalysts (e.g., Sharpless epoxidation) and compare enantiomeric excess (ee) with chiral HPLC .

Q. How can mechanistic studies elucidate this compound’s interaction with cellular targets?

Methodological Answer: Combine computational docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) for binding affinity measurements. Validate predictions via siRNA knockdowns of putative targets (e.g., PI3K/AKT pathway proteins) and monitor downstream effects using Western blotting .

Q. What strategies mitigate off-target effects in this compound toxicity profiling?

Methodological Answer: Use high-content screening (HCS) with multi-parameter endpoints (e.g., mitochondrial membrane potential, ROS levels). For in vivo models, apply toxicogenomics to identify dysregulated pathways. Dose optimization should follow OECD Guidelines 423 (acute toxicity) and 453 (chronic testing) .

Q. How do researchers resolve challenges in isolating this compound from natural sources?

Methodological Answer: Employ bioactivity-guided fractionation using flash chromatography and centrifugal partition chromatography (CPC). Monitor fractions via LC-UV/MS and dereplicate known compounds using databases like MarinLit. For low-yield extracts, consider synthetic biology approaches (e.g., heterologous expression in E. coli) .

Q. What statistical frameworks are suitable for analyzing synergistic effects of this compound in combination therapies?

Methodological Answer: Apply the Chou-Talalay method to calculate combination indices (CI). Use SynergyFinder 2.0 for dose-matrix visualization. Validate findings with isobolographic analysis and mechanistic studies (e.g., apoptosis assays with caspase inhibitors) .

Ethical and Reproducibility Considerations

Q. How are ethical guidelines integrated into in vivo studies of this compound?

Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval for animal studies, specifying humane endpoints (e.g., tumor volume limits). For human-derived samples, ensure compliance with Declaration of Helsinki principles and obtain informed consent .

Q. What steps ensure reproducibility in this compound research across laboratories?

Methodological Answer: Adopt FAIR Data Principles (Findable, Accessible, Interoperable, Reusable):

  • Publish raw spectra, crystallographic data, and assay protocols in repositories like Zenodo.
  • Use BRENDA for enzyme activity standardization.
  • Include detailed Supplementary Materials with error margins and instrument calibration logs .

Data Integration and Knowledge Gaps

Q. How can multi-omics approaches advance understanding of this compound’s mechanisms?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) to map pathway perturbations. Use STRING DB for protein interaction networks and Cytoscape for visualization. Prioritize hub nodes for functional validation .

What unresolved questions persist regarding this compound’s ecological roles in its source organisms?

Methodological Answer: Conduct ecological metabolomics to correlate compound production with environmental stressors (e.g., pH, predation). Use metagenomic sequencing of host-associated microbiomes to identify biosynthetic gene clusters (BGCs) linked to this compound synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.